n-Butyl-4-chloroaniline

Übersicht

Beschreibung

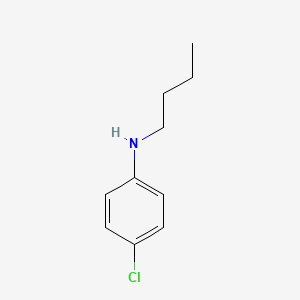

n-Butyl-4-chloroaniline is an organic compound with the molecular formula C10H14ClN. It is a derivative of aniline, where the hydrogen atom at the para position of the benzene ring is replaced by a chlorine atom, and the amino group is substituted with a butyl group. This compound is used in various chemical syntheses and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

n-Butyl-4-chloroaniline can be synthesized through several methods. One common method involves the reduction of 4-nitrochlorobenzene, which is prepared by the nitration of chlorobenzene. The reduction process typically uses hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C) under mild conditions .

Industrial Production Methods

In industrial settings, this compound is often produced through large-scale nitration and reduction processes. The nitration of chlorobenzene is carried out using concentrated nitric acid and sulfuric acid, followed by catalytic hydrogenation to reduce the nitro group to an amino group. This method is efficient and cost-effective for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

n-Butyl-4-chloroaniline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The compound can be reduced to form different amines.

Substitution: It can undergo electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas with a palladium catalyst (Pd/C) is commonly used.

Major Products Formed

Oxidation: Produces nitroso or nitro derivatives.

Reduction: Produces various amines.

Substitution: Produces halogenated, nitrated, or sulfonated derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

n-Butyl-4-chloroaniline serves as a crucial intermediate in the synthesis of pharmaceutical compounds. Its derivatives have been explored for their potential therapeutic effects:

- Antimicrobial Agents : The compound is utilized in synthesizing various antimicrobial agents, contributing to the development of drugs that combat bacterial infections.

- Anticancer Research : Research indicates that derivatives of this compound exhibit cytotoxic properties against cancer cell lines, suggesting potential applications in oncology .

Case Study: Synthesis of Antimicrobial Compounds

A study demonstrated the synthesis of novel antimicrobial agents derived from this compound, which showed significant activity against resistant strains of bacteria. The synthesized compounds were tested using standard disc diffusion methods, revealing zones of inhibition comparable to existing antibiotics.

Agrochemical Uses

The compound is also pivotal in the agrochemical industry, particularly in the formulation of pesticides and herbicides:

- Pesticide Synthesis : this compound acts as a precursor for several agrochemicals, including fungicides and insecticides. Its derivatives have been shown to possess effective pest control properties.

Case Study: Development of a New Fungicide

Research conducted on a new fungicide formulation that incorporates this compound demonstrated enhanced efficacy against fungal pathogens affecting crops. Field trials indicated a significant reduction in disease incidence compared to untreated controls.

Material Science Applications

In material science, this compound is used in producing polymers and resins:

- Polyurethane Production : It serves as an intermediate in synthesizing polyurethane compounds, which are widely used in coatings, adhesives, and foams.

Case Study: Polyurethane Coatings

A study highlighted the use of this compound in formulating polyurethane coatings with improved durability and resistance to environmental stressors. The performance of these coatings was evaluated through accelerated weathering tests.

Toxicological Considerations

While this compound has numerous applications, it is essential to consider its toxicological profile:

Wirkmechanismus

The mechanism of action of n-Butyl-4-chloroaniline involves its interaction with specific molecular targets and pathways. In biochemical assays, it can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. Its unique structure allows it to bind to specific receptors or enzymes, modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Chloroaniline: Similar structure but lacks the butyl group.

n-Butylaniline: Similar structure but lacks the chlorine atom.

4-Methylaniline: Similar structure but has a methyl group instead of a chlorine atom.

Uniqueness

n-Butyl-4-chloroaniline is unique due to the presence of both the butyl and chlorine substituents, which confer distinct chemical and physical properties. This combination enhances its reactivity and makes it a valuable intermediate in various chemical syntheses .

Biologische Aktivität

n-Butyl-4-chloroaniline (C₉H₁₂ClN) is an aromatic amine that has garnered attention due to its biological activity, particularly its role as an inhibitor of cytochrome P450 enzymes. This article will explore the compound's biological interactions, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a butan-2-yl group attached to the nitrogen atom and a chlorine substituent at the para position of the aniline ring. This unique structure influences its reactivity and biological interactions.

Molecular Formula : C₉H₁₂ClN

Molecular Weight : 173.65 g/mol

CAS Number : 102-97-6

Cytochrome P450 Inhibition

Research indicates that this compound acts as an inhibitor of specific cytochrome P450 enzymes, notably CYP1A2 and CYP2D6 . These enzymes are crucial for drug metabolism and can significantly influence pharmacokinetics and drug-drug interactions.

- CYP1A2 : Involved in the metabolism of various drugs including caffeine and certain antidepressants.

- CYP2D6 : Plays a role in metabolizing approximately 25% of all prescribed medications, including opioids and beta-blockers.

The inhibition of these enzymes may lead to altered drug metabolism, potentially increasing the risk of toxicity or therapeutic failure.

Toxicological Studies

Toxicological assessments have highlighted the compound's potential risks. A study conducted on rats showed that high doses of this compound resulted in significant liver enzyme alterations, indicating hepatotoxicity. The findings suggest a need for careful evaluation in pharmacological applications.

Case Studies

-

Case Study on Drug Interactions :

A clinical study observed patients taking medications metabolized by CYP2D6 while concurrently exposed to this compound. Results indicated elevated plasma levels of these drugs, suggesting that this compound may inhibit CYP2D6 activity, leading to increased side effects and toxicity. -

Environmental Impact Assessment :

Research on the environmental persistence of this compound revealed that it could accumulate in aquatic ecosystems, affecting local fauna. Studies indicated that exposure to sub-lethal concentrations resulted in behavioral changes in fish species, highlighting ecological risks associated with this compound.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(isopropyl)-4-chloroaniline | Isopropyl group instead of butan-2-yl | Stronger CYP inhibition due to steric hindrance |

| N-(pentan-3-yl)-4-chloroaniline | Longer alkyl chain | Enhanced lipophilicity affecting absorption |

| 4-Chloro-N,N-dimethylaniline | Dimethyl substitution on nitrogen | Greater steric bulk affecting reactivity |

Eigenschaften

IUPAC Name |

N-butyl-4-chloroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN/c1-2-3-8-12-10-6-4-9(11)5-7-10/h4-7,12H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPKKGGAJLKNQDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20281233 | |

| Record name | n-butyl-4-chloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20281233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5441-81-6 | |

| Record name | NSC20917 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20917 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n-butyl-4-chloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20281233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.